1-Ethyl-3-(2-morpholinoethyl)urea
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Overview
Description
Preparation Methods
The synthesis of 1-Ethyl-3-(2-morpholinoethyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is noted for its simplicity, mild reaction conditions, and scalability. Another method involves the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to yield the desired urea .
Chemical Reactions Analysis
1-Ethyl-3-(2-morpholinoethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Scientific Research Applications
1-Ethyl-3-(2-morpholinoethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(2-morpholinoethyl)urea involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Ethyl-3-(2-morpholinoethyl)urea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-[1-(4-isobutylphenyl)ethyl]urea: This compound has a similar urea structure but with different substituents, leading to distinct properties and applications.
N-(4-Oxoadamantan-1-yl)-N′-(fluoro(chloro)phenyl)ureas: These compounds contain polycyclic fragments and are studied for their potential as multitarget inhibitors.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2582-11-8 |
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Molecular Formula |
C9H19N3O2 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-ethyl-3-(2-morpholin-4-ylethyl)urea |
InChI |
InChI=1S/C9H19N3O2/c1-2-10-9(13)11-3-4-12-5-7-14-8-6-12/h2-8H2,1H3,(H2,10,11,13) |
InChI Key |
NJVIMNFRRJVBKF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCCN1CCOCC1 |
Origin of Product |
United States |
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